[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid
Description
[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid is a sulfonamide-substituted phenylacetic acid derivative characterized by a morpholine ring linked via a sulfonyl group to a dimethoxyphenylacetic acid backbone. Its molecular formula is C₁₄H₁₉NO₇S, with a molecular weight of 345.37 g/mol and a purity of 99% (). The compound is commercially available from suppliers such as Shanghai PI Chemicals Ltd. (Cat. No. PI-23260) and CymitQuimica (Ref. 10-F024482), though its CAS number remains unspecified in the provided evidence. The morpholine sulfonyl group enhances solubility in polar solvents, while the dimethoxy substituents may influence electronic and steric interactions in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-20-11-7-10(8-14(16)17)13(9-12(11)21-2)23(18,19)15-3-5-22-6-4-15/h7,9H,3-6,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFNNBNUBYYXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377834 | |
| Record name | Benzeneacetic acid, 4,5-dimethoxy-2-(4-morpholinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63212-44-2 | |
| Record name | 4,5-Dimethoxy-2-(4-morpholinylsulfonyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63212-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4,5-dimethoxy-2-(4-morpholinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxyphenylacetic acid and morpholine.
Sulfonylation: The phenylacetic acid derivative undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Morpholine Substitution: The sulfonylated intermediate is then reacted with morpholine to form the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
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Organic Synthesis :
- Acts as a reagent for synthesizing various derivatives due to its ability to undergo nucleophilic substitution reactions involving the sulfonyl group.
- Useful in studying reaction mechanisms and kinetics.
-
Proteomics Research :
- Employed in the study of protein interactions and modifications, serving as a probe in biochemical assays to investigate enzyme activities.
Biology
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Biological Activity :
- Exhibits potential analgesic and anti-inflammatory properties due to its structural similarity to known pain modulators.
- Investigated for its interaction with neurotransmitter systems, suggesting neuropharmacological effects.
-
In Vitro Studies :
- Utilized in assays to assess binding affinity and functional activity against various biological targets, indicating its potential as a lead compound in drug discovery.
Medicine
-
Therapeutic Applications :
- Explored for developing new analgesics or anti-inflammatory agents.
- Its unique structure allows for modifications aimed at enhancing efficacy while reducing side effects.
-
Mechanism of Action :
- Interacts with specific molecular targets and pathways, potentially acting as an inhibitor or activator of enzymes and receptors involved in pain transmission and inflammatory responses.
Industrial Applications
-
Specialty Chemicals Production :
- Used in the manufacturing of specialty chemicals and intermediates.
- Applied in formulating advanced materials and coatings.
-
Large-scale Synthesis :
- Industrial production involves optimized reaction conditions using batch or continuous flow reactors to ensure high yield and purity.
Case Studies
-
Pain Modulation Studies :
- Research has indicated that this compound can selectively bind to receptors involved in pain transmission pathways, showing promise as a new class of analgesics.
-
Inflammation Control Trials :
- In vitro assays have demonstrated its effectiveness in modulating inflammatory responses by influencing specific signaling pathways related to cytokine release.
Mechanism of Action
The mechanism of action of [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The presence of the sulfonyl and morpholine groups allows it to form stable complexes with target proteins, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
[4,5-Dimethoxy-2-(4-trifluoromethylsulfanylphenylsulfonyl)phenyl]acetic acid
- Molecular Formula: C₁₇H₁₆F₃NO₆S₂
- Molecular Weight : 451.44 g/mol ().
- Key Differences : Replaces the morpholine group with a 4-trifluoromethylsulfanylphenylsulfonyl moiety.
- Higher molecular weight may reduce solubility compared to the morpholine analog. Priced at $310.00 per gram (), indicating specialized applications.
3,4-Dimethoxy-6-nitrocinnamic acid (PI-23262)
- Molecular Formula: C₁₁H₁₁NO₆
- Molecular Weight : 253.21 g/mol ().
- Key Differences : Features a nitro group and cinnamic acid backbone instead of sulfonamide and acetic acid.
- Impact: The electron-withdrawing nitro group increases reactivity but may reduce metabolic stability.
2,3-Dimethoxyphenylacetic acid (PI-23271)
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol ().
- Key Differences : Simplified structure without sulfonyl or morpholine groups.
- Impact :
- Reduced steric bulk and polarity, favoring passive diffusion but limiting targeted interactions.
- Lower molecular weight may correlate with faster clearance.
Ester Derivatives
Methyl [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetate
- Molecular Formula: C₁₅H₂₁NO₇S
- Molecular Weight : 359.39 g/mol ().
- Key Differences : Methyl esterification of the acetic acid group.
- Impact :
Fluorinated Analogs
[4,5-Dimethoxy-2-(4-trifluoromethylsulfanyl-phenylsulfamoyl)-phenyl]acetic acid
- Molecular Formula: C₁₇H₁₆F₃NO₆S₂
- CAS : 886499-12-3 ().
- Key Differences : Incorporates a sulfamoyl linkage and trifluoromethyl group.
- Fluorine atoms improve metabolic resistance, a common strategy in drug design.
Solubility and Lipophilicity
- Target Compound : Moderate solubility in polar solvents due to the morpholine sulfonyl group.
- Trifluoromethyl Analogs : Higher logP values due to fluorine, favoring blood-brain barrier penetration but requiring formulation adjustments for aqueous solubility.
Stability
- Nitro Group Derivatives (e.g., PI-23262): Susceptible to reduction, limiting shelf-life.
- Morpholine Sulfonyl Derivatives : Likely stable under physiological pH, as sulfonamides are generally resistant to hydrolysis.
Data Tables
Table 1: Structural and Commercial Comparison
Biological Activity
[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid is a synthetic compound with notable biological activity, particularly in the realms of proteomics and enzyme inhibition. This article explores its biological mechanisms, applications, and relevant research findings.
- Molecular Formula : C14H19NO7S
- Molecular Weight : 345.37 g/mol
The compound features a morpholine ring and a sulfonyl group, which contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It can act as both an inhibitor and an activator of various biomolecules, modulating their functions through stable complex formation. The sulfonyl and morpholine groups enhance its binding affinity to target proteins, making it a valuable tool in biochemical assays and enzyme studies.
Biological Applications
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Reactivity | Applications |
|---|---|---|---|
| [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]propionic acid | Longer carbon chain | Varies based on chain length | Similar applications in research |
| [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]butyric acid | Longer carbon chain | Varies based on chain length | Similar applications in research |
| [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]valeric acid | Longer carbon chain | Varies based on chain length | Similar applications in research |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Inhibition Studies : A study demonstrated that derivatives of similar structures showed significant inhibition against neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's. The findings suggested that such compounds could improve cognitive functions in animal models .
- Antimicrobial Evaluation : Related compounds have been evaluated for their antimicrobial properties using minimum inhibitory concentration (MIC) methods. For example, derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating a potential for further exploration of this compound in this area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
